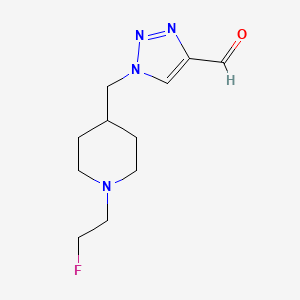

1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-((1-(2-Fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core linked to a piperidine ring via a methyl group, with a 2-fluoroethyl substituent on the piperidine nitrogen. The aldehyde group at the 4-position of the triazole enhances its reactivity, enabling further derivatization for pharmaceutical or materials science applications.

For example, triazole-carbaldehydes are often prepared using Hantzsch dihydropyridine reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The introduction of the 2-fluoroethyl group likely involves nucleophilic substitution or alkylation steps on the piperidine ring .

Applications: Such compounds are intermediates in drug development, particularly for central nervous system (CNS) agents, cholinesterase inhibitors, or antimicrobials, leveraging the triazole’s stability and the fluorine atom’s metabolic resistance .

Properties

IUPAC Name |

1-[[1-(2-fluoroethyl)piperidin-4-yl]methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4O/c12-3-6-15-4-1-10(2-5-15)7-16-8-11(9-17)13-14-16/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUQPFDSPQJWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=C(N=N2)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Fluoroethylated Piperidine Intermediate

A key precursor is the 1-(2-fluoroethyl)piperidin-4-yl moiety. According to radioligand synthesis literature, 2-fluoroethylation is commonly achieved via copper-catalyzed click chemistry using 2-[^18F]fluoroethylazide, which can be adapted for non-radioactive synthesis by substituting ^18F with ^19F sources. The process involves:

- Generation of 2-fluoroethylazide intermediate.

- Copper(I)-catalyzed azide-alkyne cycloaddition ("click reaction") with an alkyne-functionalized piperidine derivative.

This method provides high regioselectivity for the 1,4-substituted triazole and good yields under mild conditions. The automated synthesis of related compounds achieved radiochemical yields of approximately 40% with high purity, demonstrating the robustness of this approach.

Construction of the 1H-1,2,3-Triazole Ring

The triazole ring is typically formed via Huisgen 1,3-dipolar cycloaddition between azides and alkynes. The copper-catalyzed variant is preferred for regioselectivity and mild reaction conditions. The general steps include:

- Preparation of the alkyne-functionalized piperidine intermediate.

- Reaction with 2-fluoroethylazide under copper catalysis.

This approach ensures the formation of the 1,4-disubstituted triazole ring, critical for the biological activity of the compound.

Introduction of the Aldehyde Group at the 4-Position of the Triazole

The aldehyde group at the 4-position of the triazole ring is introduced via oxidation or direct synthesis of triazole-4-carbaldehyde derivatives. Historical and recent methods include:

- Oxidation of corresponding methyl or hydroxymethyl triazole derivatives.

- Direct synthesis from triazole precursors via periodate oxidation.

- Use of sodium periodate to oxidize side chains to aldehydes, as demonstrated in the synthesis of 2-phenyl-2,1,3-triazole-4-carboxaldehyde.

The preparation of 2-phenyl-2,1,3-triazole-4-carboxaldehyde involved:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Hydrolysis of sucrose to glucose/fructose | Acidic hydrolysis | Starting material preparation |

| 2 | Conversion to D-glucose phenylosazone | Reaction with phenylhydrazine | Intermediate compound (I) |

| 3 | Formation of D-glucose phenylosotraizole | Hot aqueous copper sulfate | Intermediate compound (II) |

| 4 | Oxidation of side chain to aldehyde | Sodium periodate oxidation | Target aldehyde (III) obtained |

This sequence highlights the feasibility of generating triazole-4-carbaldehyde structures via oxidative cleavage of side chains.

Alternative Synthetic Routes and Protective Group Strategies

While direct synthesis is feasible, protecting groups are often employed to avoid side reactions:

- Protection of nitrogen atoms in the triazole ring during alkylation steps.

- Use of lithium reagents (e.g., LDA, n-butyllithium) for regioselective lithiation and subsequent carboxylation or formylation.

- Methylation and bromination strategies for triazole derivatives, as seen in the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate, which may be adapted for 1,2,3-triazole analogs.

A representative example from patent literature for related triazole derivatives involves:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-methylation of 1,2,4-triazole | Potassium hydroxide, chloromethane, reflux | 1-methyl-1,2,4-triazole |

| 2 | Lithiation and halogenation/protection | LDA or n-butyllithium, dibromomethane or TMSCl | 5-bromo or 5-trimethylsilyl derivatives |

| 3 | Carboxylation with CO2 | LDA, CO2 introduction at low temperature | Triazole-3-carboxylic acid derivatives |

| 4 | Esterification and deprotection | Thionyl chloride, methanol, deprotection steps | Methyl esters or aldehyde derivatives |

This method emphasizes the importance of lithiation and electrophilic trapping for functionalization at specific triazole positions.

Summary Table of Key Preparation Steps for 1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Research Findings and Considerations

- Copper-catalyzed click chemistry is the most efficient and regioselective method for constructing the triazole ring with the 2-fluoroethyl substituent.

- Automated synthesis modules can streamline the preparation of fluorinated triazole derivatives with reproducible yields and high purity, important for medicinal chemistry applications.

- Oxidation methods for aldehyde installation on the triazole ring are well-established, with sodium periodate oxidation being a classical approach.

- Protective group strategies and lithiation techniques provide regioselective functionalization opportunities but require careful control of reaction conditions to avoid side products.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

The biological activity of 1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets in biological systems. This compound can modulate the activity of various receptors or enzymes, influencing cellular pathways and showing potential in therapeutic applications.

Drug Development

This compound has been explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its efficacy and selectivity against specific biological targets.

PET Imaging

Recent studies have investigated the use of derivatives of this compound as positron emission tomography (PET) tracers. For instance, related compounds have been synthesized to target growth hormone secretagogue receptor type 1a (GHS-R1a), demonstrating significant promise in imaging applications for metabolic disorders .

Case Study 1: PET Tracers Development

In a study focused on developing new PET tracers for GHS-R1a, several derivatives of compounds similar to this compound were synthesized and evaluated. The results indicated that these tracers exhibited favorable biodistribution profiles in animal models, particularly highlighting their potential for non-invasive imaging of metabolic processes .

Research assessing the biological activity of this compound revealed its capacity to bind selectively to certain receptors involved in metabolic regulation. This binding affinity suggests that it could be further investigated as a therapeutic agent for conditions related to metabolic dysregulation.

Summary of Applications

| Application Area | Description |

|---|---|

| Drug Development | Potential lead compound for new therapeutics targeting various diseases. |

| Imaging Techniques | Use as PET tracers for non-invasive imaging of metabolic processes. |

| Biological Research | Studies on receptor interactions and modulation of cellular pathways. |

Mechanism of Action

The mechanism of action of 1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects: Fluorinated Groups: The 2-fluoroethyl group on the target compound’s piperidine may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like 22 and 23. Fluorine’s electronegativity can also influence binding affinity in biological targets . Benzyl vs. Piperidinylmethyl: Benzyl-substituted analogs (e.g., 22, 23) lack the piperidine ring, reducing conformational flexibility but simplifying synthesis. Piperidine derivatives, however, offer spatial diversity for targeting enzymes or receptors .

Synthetic Efficiency :

- Yields for benzyl-substituted triazoles (78–96%) exceed those of piperidine-linked compounds, likely due to fewer steric challenges in the reaction .

- The acetylpiperidine analog () demonstrates the feasibility of modifying the piperidine ring, though yields are unspecified .

Functional Group Reactivity :

- The aldehyde group in all listed compounds enables further derivatization (e.g., oxime formation, Schiff bases), crucial for developing prodrugs or covalent inhibitors .

Biological Activity :

- Fluorinated benzyl analogs (22, 23) show cholinesterase inhibition and antimicrobial activity, suggesting the target compound’s 2-fluoroethyl-piperidinyl group could similarly enhance CNS penetration or target selectivity .

Biological Activity

1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound characterized by a unique structure that includes a piperidine ring, a triazole ring, and a fluoroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Piperidine Ring Formation : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluoroethyl Group : Alkylation of the piperidine ring with fluoroethyl halides under basic conditions.

- Triazole Ring Formation : Achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

- Carbaldehyde Group Introduction : Formylation of the triazole ring using reagents like Vilsmeier-Haack reagent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can bind to various receptors or enzymes, modulating their activity and influencing cellular pathways. The precise mechanisms may vary depending on the target and the biological context.

Biological Activity

Research indicates that compounds featuring triazole moieties often exhibit significant biological activities, including:

- Antiproliferative Effects : Similar triazole derivatives have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that triazole-based compounds can induce apoptosis in leukemia cells by causing DNA fragmentation and mitochondrial damage .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for further exploration in therapeutic contexts.

Anticancer Activity

A study investigating similar triazole derivatives revealed their potential as anticancer agents. For example, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated significant antiproliferative activity against leukemia cell lines, suggesting that structural modifications around the triazole core could enhance biological potency .

Pharmacokinetic Profiles

Research into the pharmacokinetic properties of triazole derivatives indicates favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. These characteristics are critical for drug design and development as they influence bioavailability and therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Targeted Cell Line | Mechanism |

|---|---|---|---|

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Antiproliferative | MOLT-4, K-562 | Induces apoptosis via DNA damage |

| 1H-1,2,3-triazole derivatives | Enzyme inhibition | Various | Modulation of enzyme activity |

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can its purity be validated?

Methodological Answer: The synthesis typically involves multi-step reactions:

Click Chemistry : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1,2,3-triazole-4-carbaldehydes are often synthesized by reacting azides with propargyl aldehydes under Cu(I) catalysis .

Piperidine Functionalization : The piperidine moiety is modified via alkylation or nucleophilic substitution. For fluorinated derivatives like the 2-fluoroethyl group, fluoroethyl halides may react with piperidine intermediates under basic conditions .

Condensation Reactions : Aldehyde-containing intermediates are coupled with other fragments using catalysts like sodium acetate in ethanol under reflux (e.g., 96% yield achieved for similar triazole-carbaldehyde derivatives) .

Q. Validation :

- Spectroscopy : H/C NMR confirms regiochemistry (e.g., triazole proton at δ 8.1–8.3 ppm; aldehyde proton at δ 9.8–10.0 ppm). IR detects aldehyde C=O stretches (~1700 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] expected for CHFNO: 280.15 g/mol).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values .

Advanced Crystallographic Challenges

Q. Q2: How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structural refinement of this compound?

Methodological Answer: Crystallographic refinement using SHELXL is critical:

Disorder Modeling : For flexible groups (e.g., 2-fluoroethyl), split positions or isotropic/anisotropic refinement are applied. SHELXL’s PART instruction partitions disordered atoms .

Thermal Motion Analysis : High thermal parameters (B > 6 Å) may indicate disorder. Hydrogen-bonding networks (e.g., aldehyde O–H···N interactions) stabilize the lattice, reducing thermal motion .

Twinned Data : For non-merohedral twinning, SHELXD/SHELXE resolves phases via dual-space methods. Example: A similar triazole-carbaldehyde crystallized in space group P2/c with Z = 4 .

Q. Q3: How to design enzyme inhibition assays for evaluating this compound’s potential as an α-glycosidase inhibitor?

Methodological Answer:

Enzyme Source : Use purified yeast α-glucosidase or porcine pancreatic amylase (PPA) .

Inhibition Protocol :

- Pre-incubate compound (0.1–100 µM) with enzyme in buffer (pH 6.8) at 37°C.

- Add substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) and measure absorbance at 405 nm.

Controls : Acarbose (positive control) and DMSO (vehicle control).

Mechanistic Insight : Aldehyde groups may form Schiff bases with lysine residues in enzyme active sites .

Q. Advanced Consideration :

- Docking Studies : Molecular dynamics simulations predict binding poses (e.g., aldehyde group proximity to catalytic residues).

- SAR Analysis : Compare with analogs (e.g., 2-aryl-2H-triazole-4-carbaldehydes show higher activity than 1H-isomers) .

Handling Fluorinated Moieties

Q. Q4: What are the stability challenges of the 2-fluoroethyl group during synthesis, and how can degradation be mitigated?

Methodological Answer:

Hydrolytic Sensitivity : The fluoroethyl group may hydrolyze under acidic/alkaline conditions. Use anhydrous solvents (e.g., dry ethanol) and inert atmospheres .

Nucleophilic Displacement : Fluorine’s electronegativity makes it susceptible to substitution. Avoid strong nucleophiles (e.g., amines) during piperidine alkylation .

Analytical Monitoring : F NMR tracks fluorine integrity (δ -210 to -230 ppm for CF groups). LC/MS detects degradation products .

Resolving Synthetic Yield Contradictions

Q. Q5: How to address conflicting reports on reaction yields (e.g., 70% vs. 96%) for triazole-carbaldehyde derivatives?

Methodological Answer:

Optimization Variables :

- Catalyst Loading : Sodium acetate (0.2 mmol) vs. excess base may alter condensation efficiency .

- Reflux Duration : Extended time (2–4 h) improves yields but risks aldehyde oxidation .

Purification : Column chromatography (silica gel, EtOAc/hexane) vs. crystallization (ethanol) affects recovery. Example: Crystallization from ethanol gave 96% yield for a Z-isomer .

Q. Q6: What strategies improve crystallinity for X-ray analysis of this compound?

Methodological Answer:

Solvent Screening : Slow evaporation from ethanol/dichloromethane (1:1) promotes crystal growth .

Seeding : Introduce microcrystals from analogous compounds (e.g., 2-phenyl-2H-triazole-4-carbaldehyde derivatives) .

Temperature Gradients : Cooling from 100°C to RT at 5°C/h reduces disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.